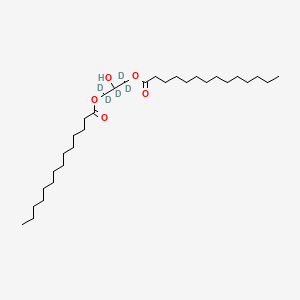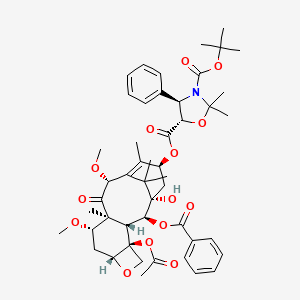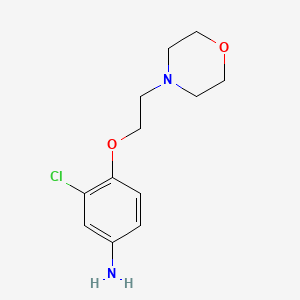
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is an organic compound with the molecular formula C12H17ClN2O2. It is a derivative of aniline, featuring a chloro group at the 3-position and a morpholin-4-ylethoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloro-4-nitroaniline with 2-(morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The morpholine ring and chloro group contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound has a pyridin-2-ylmethoxy group instead of a morpholin-4-ylethoxy group.
3-Chloro-2-(morpholin-4-yl)aniline: This compound has the morpholine ring directly attached to the aniline ring without the ethoxy linker.
Uniqueness
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is unique due to the presence of both the chloro group and the morpholin-4-ylethoxy group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its versatility in various applications compared to similar compounds .
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
3-chloro-4-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 |
InChI Key |
RBTUASNCDUJYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
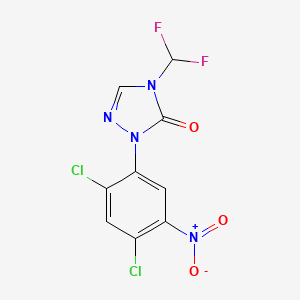
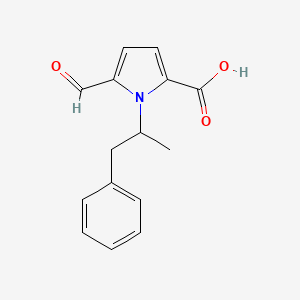

![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)


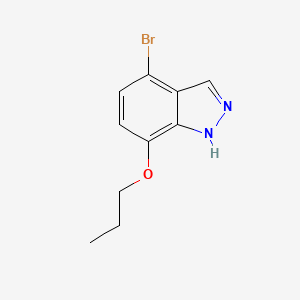
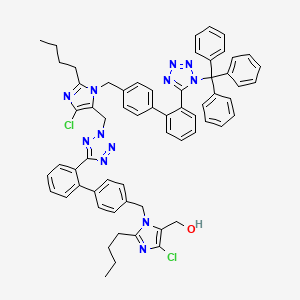
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
